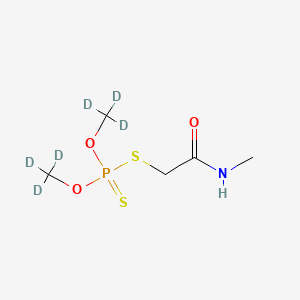

Dimethoate-d6

描述

Dimethoate-d6 is an isotopically labeled compound of Dimethoate, an organophosphoramide insecticide. The chemical formula for this compound is C5H6D6NO3PS2, where all hydrogen atoms in Dimethoate are replaced with deuterium . This compound is widely used in agriculture and horticulture to control pests such as aphids, mites, and planthoppers .

准备方法

化学反应分析

六氘代乐果会发生各种化学反应,包括:

这些反应中常用的试剂包括氧化剂、水和亲核试剂。 这些反应产生的主要产物是氧化乐果和其他降解产物 .

科学研究应用

Analytical Applications

1.1 Pesticide Detection and Quantification

Dimethoate-d6 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting and quantifying pesticides in various matrices, including food products and environmental samples. Its isotopic labeling allows for precise quantification due to reduced variability in ionization efficiency compared to non-labeled compounds. For instance, a study demonstrated the use of this compound in analyzing pesticide residues in hemp, facilitating the detection of multiple pesticides simultaneously .

1.2 Environmental Monitoring

This compound is employed in environmental studies to assess pesticide contamination in water bodies. It aids in understanding the persistence and degradation pathways of dimethoate in aquatic environments. Research conducted on surface water contamination revealed the presence of dimethoate and its metabolites, emphasizing the need for continuous monitoring due to potential ecological impacts .

Toxicological Studies

2.1 Human Health Risk Assessment

Dimethoate is known for its cholinesterase-inhibiting properties, which can lead to acute toxicity in humans. Toxicological assessments often utilize this compound to evaluate exposure risks associated with agricultural use. Studies have indicated that exposure levels can be estimated using deuterated analogs, providing insights into safety margins and regulatory compliance . The Australian Pesticides and Veterinary Medicines Authority has documented extensive evaluations of dimethoate's health effects, reinforcing the importance of using isotopically labeled compounds for accurate risk assessment .

2.2 Mechanistic Studies

Research into the mechanisms of action of organophosphates frequently incorporates this compound to elucidate metabolic pathways and toxicological effects. By tracing the metabolic fate of this compound in biological systems, scientists can better understand how organophosphates interact with biological targets, such as acetylcholinesterase enzymes .

Case Studies

3.1 Residue Analysis in Agriculture

A significant application of this compound is its role in residue analysis within agricultural products. For example, studies have shown that using this compound as an internal standard improves the accuracy and reliability of measuring pesticide residues on fruits and vegetables post-harvest. This application is critical for ensuring food safety and compliance with agricultural regulations .

3.2 Environmental Impact Assessments

This compound has been pivotal in assessing the environmental impact of pesticide runoff into water systems. Studies have utilized this compound to trace contamination sources and evaluate the effectiveness of mitigation strategies employed by agricultural practices . The data gathered from these assessments inform regulatory bodies about necessary actions to protect aquatic ecosystems.

作用机制

六氘代乐果与乐果一样,是一种乙酰胆碱酯酶抑制剂。 它会使胆碱酯酶失活,胆碱酯酶是中枢神经系统正常运作必不可少的酶 。 通过抑制这种酶,六氘代乐果会破坏神经信号的传递,导致乙酰胆碱积聚,并最终导致神经损伤 。 这种机制与其他有机磷酸酯的机制类似,使六氘代乐果成为一种有效的杀虫剂 .

相似化合物的比较

六氘代乐果由于其用氘进行同位素标记而独一无二。类似的化合物包括:

乐果: 母体化合物,广泛用作杀虫剂.

马拉硫磷: 另一种有机磷酸酯类杀虫剂,具有类似的作用机制.

毒死蜱: 一种有机磷酸酯类杀虫剂,用于类似的目的.

生物活性

Dimethoate-d6 is a labeled organophosphate insecticide, primarily known for its role as an anticholinesterase agent that inhibits the enzyme acetylcholinesterase (AChE). This compound is a deuterated form of dimethoate, which is widely used in agriculture for pest control. Understanding its biological activity is crucial due to its implications for both environmental health and human safety.

- Chemical Formula : CHNOPS

- CAS Number : 1219794-81-6

- Molecular Weight : 195.27 g/mol

- Mechanism of Action : Inhibition of AChE, leading to accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Oxidative Stress and Antioxidant Status

Research indicates that this compound induces significant oxidative stress. A study on male Wistar rats exposed to varying doses (0.6, 6, and 30 mg/kg) revealed:

- Increased Cytochrome P450 Levels : This enzyme is involved in the metabolism of various substances and its induction suggests enhanced oxidative processes.

- Alterations in Antioxidant Enzymes : Significant increases in catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase were noted at higher doses (6 and 30 mg/kg) .

- Histopathological Changes : Dose-dependent changes were observed in liver and brain tissues, indicating potential neurotoxicity and hepatotoxicity .

| Dose (mg/kg) | Cytochrome P450 | Lipid Peroxidation | Catalase | Superoxide Dismutase |

|---|---|---|---|---|

| 0.6 | Baseline | Baseline | Baseline | Baseline |

| 6 | Increased | Increased | Increased | Increased |

| 30 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Genotoxicity

This compound has been shown to possess genotoxic properties. A study highlighted its ability to induce DNA damage and mitochondrial dysfunction in leukocytes:

- Cell Cycle Disruption : Exposure inhibited cell cycle progression by affecting cyclin A2 activity.

- Apoptosis Induction : Flow cytometric analyses confirmed increased apoptosis rates due to DNA damage .

Severe Self-Poisoning Incidents

Several case studies document severe cases of dimethoate self-poisoning, characterized by:

- Cholinergic Symptoms : Patients exhibited symptoms such as hypotension, bradycardia, and respiratory distress.

- Treatment Challenges : Despite administration of atropine and supportive measures, some patients experienced refractory hypotension leading to fatal outcomes .

These cases underscore the acute toxicological risks associated with dimethoate exposure.

Environmental Impact

This compound has been detected in various environmental matrices, including honey and pollen samples analyzed for pesticide residues. The presence of dimethoate metabolites indicates potential bioaccumulation and ecological risks .

属性

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-81-6 | |

| Record name | 1219794-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。